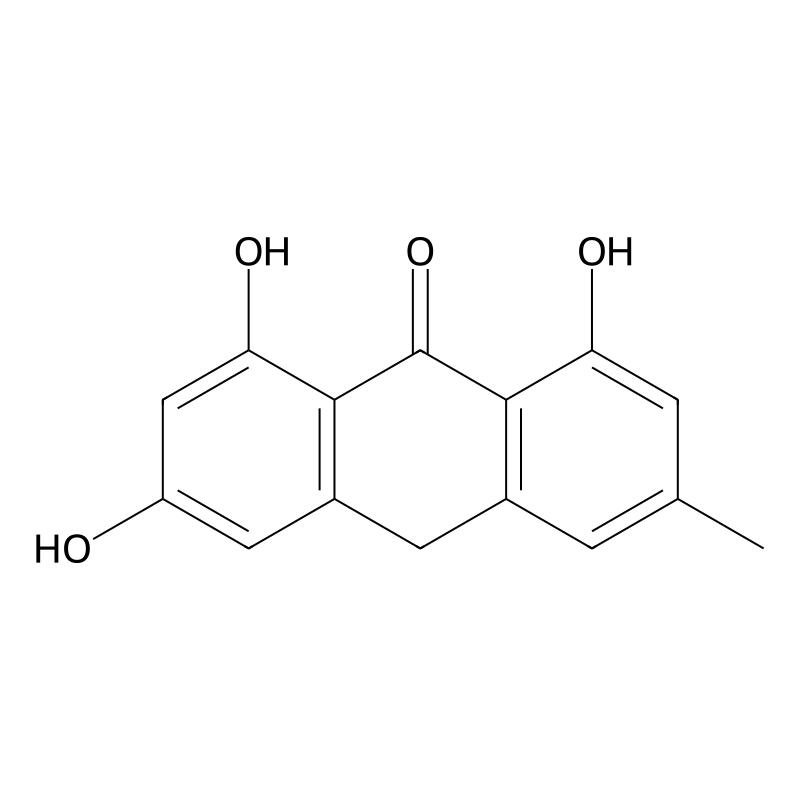

Emodin anthrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Emodin anthrone is a naturally occurring compound classified as an anthracenone and a member of the phenol family. Its chemical formula is C₁₅H₁₂O₄, and it serves as an intermediate precursor in the synthesis of hypericin, a compound known for its therapeutic effects. Emodin anthrone is recognized for its role as a fungal metabolite, indicating its potential significance in various biological processes and interactions within ecosystems .

Precursor in Hypericin Synthesis:

Emodin anthrone serves as a key intermediate in the production of hypericin, a compound found in Hypericum plants and known for its potent photosensitizing properties. Hypericin has garnered considerable scientific interest due to its potential applications in:

Photodynamic Therapy (PDT)

Hypericin exhibits promising activity in PDT, a treatment modality that utilizes light and a photosensitizer to destroy targeted cells. Research suggests its effectiveness against various cancers and other diseases [PubMed Central ].

Antimicrobial Activity

Studies indicate hypericin possesses antimicrobial properties against bacteria, fungi, and viruses [Journal of Photochemistry and Photobiology B: Biology ].

Research on Efficient Emodin Anthrone Production:

While emodin anthrone itself has limited independent applications, the scientific community focuses on optimizing its production for efficient hypericin synthesis. Researchers have developed and refined protocols for large-scale emodin anthrone preparation, paving the way for further exploration of hypericin's potential [Journal of Chromatography A ].

The biological activities of emodin anthrone are diverse and significant. It has been studied for its potential antineoplastic (anti-cancer) properties, acting as a tyrosine kinase inhibitor. Furthermore, it exhibits laxative effects and has been recognized for its role in various plant metabolic pathways . Research indicates that emodin anthrone may also possess antimicrobial and anti-inflammatory properties, contributing to its therapeutic potential in traditional medicine systems.

The synthesis of emodin anthrone can be achieved through several methods:

- Oxidation of Emodin: Emodin can be oxidized to yield emodin anthrone using reagents such as N-ethyldiisopropylamine under controlled conditions .

- Bianthrone Method: A two-fold oxidation process involving bianthrone can also produce emodin anthrone, which is then converted into hypericin upon irradiation .

- Multigram Preparation Protocols: Optimized synthetic routes have been developed for large-scale preparation of emodin anthrone, ensuring efficiency and yield in laboratory settings .

Research on the interaction studies of emodin anthrone reveals its capacity to influence various biological pathways. It has been shown to interact with specific receptors and enzymes involved in cell signaling, which may enhance its therapeutic efficacy against certain diseases. Studies indicate that the compound may modulate immune responses and exhibit synergistic effects when combined with other phytochemicals .

Emodin anthrone shares structural similarities with several other compounds within the anthraquinone family. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Emodin | Anthraquinone | Known for potent laxative effects and anticancer activity. |

| Chrysophanol | Anthraquinone | Exhibits anti-inflammatory properties; less studied than emodin. |

| Aloe-emodin | Anthraquinone | Found in aloe vera; used for digestive health benefits. |

| Rhein | Anthraquinone | Known for its anti-inflammatory effects; less potent than emodin. |

Emodin anthrone's uniqueness lies in its specific biological activities and its role as an intermediate in the synthesis of hypericin, distinguishing it from other similar compounds that may not share this functional pathway or therapeutic potential.

Chemical Synthesis from Emodin Precursors

The chemical synthesis of emodin anthrone primarily involves the reduction of emodin (1,3,8-trihydroxy-6-methylanthraquinone) through established reduction methodologies. The most widely documented method for emodin anthrone preparation involves the reduction of emodin using tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid under controlled reaction conditions [1]. This reduction process represents one of three critical process steps involved in hypericin synthesis, a powerful natural photosensitizer found in plants of the genus Hypericum [1].

An optimized protocol for multigram preparation of emodin anthrone has been established through systematic screening of reducing agents under different reaction conditions [1]. The optimization involved micro-scale testing monitored by electronic absorption spectroscopy technique, revealing that previously described experimental conditions in the literature yielded lower yields of emodin anthrone [1]. The optimized protocol enables efficient multigram preparation with excellent yield, successfully producing 10 grams of emodin anthrone through gram-scale supply experiments [1].

The reduction mechanism involves the conversion of the quinone moiety in emodin to the corresponding anthrone structure through tin(II) chloride-mediated reduction in acidic media [2]. This reduction is accompanied by acid hydrolysis that produces emodin anthrone, whose chemical formula is C₁₅H₁₂O₄ with a molecular weight of 256.25 g/mol [23] [24]. The compound exhibits specific physical properties including a melting point of 254-258°C with decomposition and a predicted boiling point of 556.2±49.0°C [24].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₂O₄ | [23] |

| Molecular Weight | 256.25 g/mol | [23] [24] |

| Melting Point | 254-258°C (decomp) | [24] |

| Predicted Boiling Point | 556.2±49.0°C | [24] |

| Predicted Density | 1.471±0.06 g/cm³ | [24] |

| Predicted pKa | 7.34±0.20 | [24] |

Alternative synthetic approaches include the two-fold Diels-Alder reaction starting from 1,4-benzoquinone, which provides a six-step synthetic procedure for hypericin synthesis via emodin anthrone [2]. The synthesis involves the reduction of physcion and emodin 6,8-dimethyl ether with tin(II) chloride in acetic acid containing hydrochloric acid, leading to the formation of emodin anthrone through concurrent reduction and acid hydrolysis [2].

Fungal Biosynthetic Gene Clusters

Fungal biosynthetic gene clusters play a crucial role in the production of emodin anthrone as an intermediate in the biosynthesis of various secondary metabolites. A very large group of biosynthetically linked fungal secondary metabolites are formed via the key intermediate emodin and its corresponding anthrone [3]. The biosynthetic pathway begins with the production of atrochrysone carboxylic acid (ACA) by non-reducing polyketide synthases (nrPKS) [3].

The conversion of ACA to emodin involves a series of enzymatic steps including decarboxylation, dehydration, and oxidation [3]. Multiple biosynthetic routes exist in the literature with variations in the order of events and the identity of intermediates [3]. The pathway-specific enzymes direct the biosynthetic pathway toward emodin through the action of MdpH1-like decarboxylase, which catalyzes a concerted decarboxylation-elimination of ACA to give emodin anthrone, followed by oxidation by MdpH2-like anthrone oxidase to produce emodin [3].

| Gene Cluster Component | Function | Reference |

|---|---|---|

| nrPKS | Polyketide synthesis | [10] |

| MdpH1-like decarboxylase | Decarboxylation-elimination | [3] |

| MdpH2-like anthrone oxidase | Anthrone oxidation | [3] |

| Beta-lactamase (MdpF) | Early emodin biosynthesis | [11] |

The monodictyphenone gene cluster in Aspergillus nidulans provides a well-characterized example of fungal emodin anthrone biosynthesis [11]. The cluster contains genes encoding both fungal polyketide synthases and regulatory elements including transcription factors similar to aflatoxin zinc binuclear activator (aflR) and aflatoxin coactivator (aflJ) [11].

In the cladofulvin biosynthetic pathway, the gene cluster of 10 genes controls the biosynthesis beginning with atrochrysone carboxylic acid production by polyketide synthase ClaG and beta-lactamase ClaF [5]. The compound is subsequently decarboxylated by ClaH to yield emodin, which is then converted to chrysophanol hydroquinone by reductase ClaC and dehydratase ClaB [5].

Enzymatic Reduction Mechanisms in Anthraquinone Metabolism

The enzymatic reduction mechanisms in anthraquinone metabolism involve multiple enzyme systems that catalyze the interconversion between anthraquinone and anthrone forms. Anthrone oxidase activity represents a critical enzymatic step in the conversion of emodin anthrone to emodin [18]. The enzyme exhibits specific kinetic parameters and structural requirements for catalytic activity [18].

AknX, a characterized anthrone oxygenase from Streptomyces galilaeus, demonstrates the enzymatic conversion of emodinanthrone to anthraquinone emodin [18]. The native molecular mass of AknX is estimated to be 42 kDa with a homotrimeric subunit structure [18]. The enzyme possesses no apparent prosthetic group for oxygen activation and exhibits anthrone oxygenase activity that can be measured spectrophotometrically by monitoring the increase in absorbance at 490 nm resulting from emodin formation [18].

| Enzyme Parameter | Value | Reference |

|---|---|---|

| Native Molecular Mass | 42 kDa | [18] |

| Subunit Structure | Homotrimeric | [18] |

| Activity Measurement | 490 nm absorbance | [18] |

| Critical Residue | Trp-67 | [18] |

Site-directed mutagenesis studies revealed that the W67F mutant showed significantly reduced oxygenase activity, suggesting the important role of the Trp-67 residue in the AknX reaction [18]. The kinetic analysis of mutated AknX variants demonstrated that the W67F mutant exhibited less than 0.2% of the Vmax/Km value of wild-type AknX [18].

The reduction of anthraquinones to hydroquinones represents another crucial enzymatic mechanism in anthraquinone metabolism [3]. AgnL4-like reductases act as broad anthraquinone reductases involved in the deoxygenation of emodin in relevant pathways and the reduction of anthraquinones such as questin and chrysophanol prior to ring cleavage [3]. The deoxygenation of emodin to chrysophanol begins with reduction of the anthraquinone to a hydroquinone, catalyzed by an AgnL4/MdpK-like enzyme [3].

NAD(P)H (quinone acceptor) oxidoreductase (DT-diaphorase) represents another important enzymatic system in anthraquinone metabolism [19]. This enzyme mediates two-electron reduction of anthraquinone-based compounds, with the metabolism associated with the formation of superoxide anions, hydrogen peroxide, and hydroxyl radicals due to the slow auto-oxidation of the respective dihydroquinones in the presence of molecular oxygen [19].

Solid-Phase Synthesis Methodologies

Solid-phase synthesis methodologies for emodin anthrone and related anthraquinones have emerged as powerful tools for selective extraction and purification of these compounds. The solid-phase adsorption methodologies provide effective means to selectively extract natural anthraquinones and produce anthraquinone-enriched preparations [15].

Several advanced solid-phase methodologies have been developed for anthraquinone compounds, including chitin- and chitosan-based polymers, molecularly imprinted polymers, coated magnetic nanoparticles, miniaturized matrix solid-phase dispersion, functionalized resins, differently structured lamellar solids, and vortex-synchronized matrix solid-phase dispersion [15]. These methodologies enable efficient concentration and purification of anthraquinone derivatives from complex matrices [15].

| Solid-Phase Methodology | Application | Reference |

|---|---|---|

| Chitin-based polymers | Selective extraction | [15] |

| Chitosan-based polymers | Purification | [15] |

| Molecularly imprinted polymers | Selective recognition | [15] |

| Coated magnetic nanoparticles | Rapid separation | [15] |

| Matrix solid-phase dispersion | Sample preparation | [15] |

| Functionalized resins | Chromatographic separation | [15] |

The development of emodin derivatives through solid-phase synthesis has been demonstrated through coupling reactions using conventional coupling conditions such as dicyclohexyl carbodiimide (DCC) and 4-(N,N-dimethylamino)pyridine (DMAP) [8]. The synthesis involves alkylation reactions with 2-iodoethanol and cesium carbonate in dimethylformamide, followed by coupling reactions with various N-Boc protected amino acids [8].

Solid-phase extraction protocols specifically designed for emodin have been optimized for kiwi fruit root extraction [9]. The methodology involves selective solid-phase extraction techniques that enable efficient isolation and purification of emodin from plant matrices [9]. These approaches demonstrate the versatility of solid-phase methodologies in natural product isolation and synthetic chemistry applications.